molecular formula C15H13F3N4O3 B2935683 2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2380184-72-3

2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935683
CAS No.: 2380184-72-3
M. Wt: 354.289
InChI Key: NMCWOCKVWVMZNF-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a trifluoromethyl group, a pyridazinone core, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridazinone Core: The final step involves coupling the azetidine intermediate with a pyridazinone derivative through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azetidine ring, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.

Scientific Research Applications

2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3/c16-15(17,18)12-6-10(3-5-19-12)25-11-7-21(8-11)14(24)9-22-13(23)2-1-4-20-22/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCWOCKVWVMZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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